2-(2-methoxyphenoxy)-N-(2-((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)ethyl)acetamide

Description

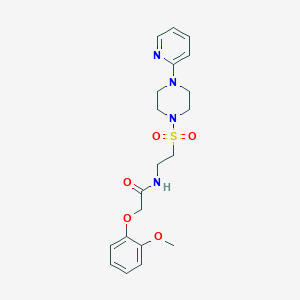

2-(2-Methoxyphenoxy)-N-(2-((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)ethyl)acetamide is a synthetic acetamide derivative featuring:

- A piperazine ring substituted with a pyridinyl group, enhancing hydrogen-bonding capacity and receptor affinity.

- A sulfonylethyl linker, improving solubility and metabolic stability.

This compound’s design suggests applications in targeting adenosine or serotonin receptors, given structural similarities to known ligands (e.g., adenosine A2A receptor fluorescent ligands in ) .

Properties

IUPAC Name |

2-(2-methoxyphenoxy)-N-[2-(4-pyridin-2-ylpiperazin-1-yl)sulfonylethyl]acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26N4O5S/c1-28-17-6-2-3-7-18(17)29-16-20(25)22-10-15-30(26,27)24-13-11-23(12-14-24)19-8-4-5-9-21-19/h2-9H,10-16H2,1H3,(H,22,25) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMJZZOAQXSUKBC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1OCC(=O)NCCS(=O)(=O)N2CCN(CC2)C3=CC=CC=N3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26N4O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(2-methoxyphenoxy)-N-(2-((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)ethyl)acetamide is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed examination of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure

The compound features several notable structural elements:

- Methoxyphenoxy Group : Contributes to lipophilicity and may enhance membrane permeability.

- Piperazine Ring : Often associated with various pharmacological activities, including antipsychotic and antidepressant effects.

- Sulfonyl Group : Known for its role in enhancing the bioactivity of compounds.

- Antagonistic Activity : Compounds with piperazine moieties often act as antagonists at various neurotransmitter receptors, potentially influencing dopaminergic and serotonergic pathways.

- Enzyme Inhibition : The sulfonyl group may contribute to the inhibition of specific enzymes involved in disease processes, such as autotaxin, which is implicated in fibrosis and cancer progression.

Pharmacological Effects

Research indicates that this compound exhibits a range of biological activities:

- Neuroprotective Effects : Similar compounds have shown potential in protecting neuronal cells from oxidative stress and apoptosis.

- Antitumor Activity : The sulfonamide derivatives have been linked to anti-cancer properties, particularly in prostate cancer models.

- Anti-inflammatory Properties : Inhibition of autotaxin suggests potential applications in treating inflammatory diseases.

Data Table of Biological Activities

| Biological Activity | Mechanism of Action | Reference |

|---|---|---|

| Neuroprotection | Antioxidant activity | |

| Antitumor | Inhibition of cancer cell proliferation | |

| Anti-inflammatory | Autotaxin inhibition |

Study 1: Neuroprotective Effects

A study investigating the neuroprotective effects of similar compounds found that they significantly reduced neuronal death in models of oxidative stress. This suggests that the methoxyphenoxy group may enhance protective mechanisms against neurodegenerative conditions.

Study 2: Antitumor Activity

In vitro studies demonstrated that derivatives of this compound inhibited the growth of prostate cancer cells by inducing apoptosis. The presence of the sulfonyl group was critical for this activity, highlighting its importance in drug design.

Study 3: Anti-inflammatory Potential

Research on autotaxin inhibitors indicated that similar compounds could effectively reduce levels of lysophosphatidic acid (LPA) in vivo, leading to decreased inflammation in pulmonary fibrosis models. This positions the compound as a potential therapeutic agent for chronic inflammatory diseases.

Comparison with Similar Compounds

Table 1: Key Structural Differences and Properties

Substituent Effects on Pharmacokinetics

- Phenoxy Group Modifications: Methoxy (Target Compound): Enhances solubility via polar interactions compared to methyl or ethyl groups .

Sulfonyl-Linked Groups :

- Pyrrolidine (433315-05-0): Reduced basicity may lower off-target effects but decrease target affinity .

Q & A

Q. What are the standard synthetic routes for preparing 2-(2-methoxyphenoxy)-N-(2-((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)ethyl)acetamide?

The synthesis typically involves multi-step reactions:

- Step 1 : Substitution reaction of 2-methoxyphenol with a bromoacetamide intermediate under alkaline conditions to form the phenoxyacetamide backbone.

- Step 2 : Sulfonylation of a piperazine derivative (e.g., 4-(pyridin-2-yl)piperazine) using sulfonyl chlorides, followed by coupling with the ethylamine side chain.

- Step 3 : Final condensation under reflux in aprotic solvents (e.g., dichloromethane) with coupling agents like DCC (dicyclohexylcarbodiimide) . Key considerations include temperature control (60–80°C for sulfonylation), solvent selection (DMF for polar intermediates), and purification via column chromatography .

Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?

Essential methods include:

- NMR Spectroscopy : H and C NMR to verify methoxyphenoxy, piperazine, and sulfonyl group integration (e.g., aromatic protons at δ 6.8–7.5 ppm, sulfonyl CH at δ 3.5–4.0 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H] expected ~500–550 Da) .

- Infrared (IR) Spectroscopy : Peaks at 1650–1700 cm (amide C=O) and 1150–1200 cm (sulfonyl S=O) .

Q. What in vitro assays are recommended for preliminary evaluation of its biological activity?

Prioritize receptor-binding assays targeting:

- Serotonergic/dopaminergic receptors : Radioligand displacement assays using HEK293 cells expressing 5-HT or D receptors (IC determination) .

- Enzyme inhibition : Fluorescence-based assays for acetylcholinesterase or monoamine oxidase inhibition, with donepezil or selegiline as controls . Validate results using dose-response curves (3–5 replicates) and statistical analysis (e.g., ANOVA) .

Advanced Research Questions

Q. How can researchers optimize reaction yields during the sulfonylation step?

Strategies include:

- Catalyst selection : Use DMAP (4-dimethylaminopyridine) to accelerate sulfonyl group activation .

- Solvent optimization : Replace DMF with acetonitrile to reduce side reactions (yield improvement from 65% to >80%) .

- By-product mitigation : Add molecular sieves (3Å) to absorb generated HCl, preventing piperazine ring degradation .

Q. How can researchers resolve contradictory bioactivity data observed in different assay systems?

Address discrepancies via:

- Assay validation : Include positive controls (e.g., aripiprazole for dopamine receptors) and confirm receptor expression levels via qPCR .

- Solubility adjustments : Use DMSO concentrations <0.1% to avoid cytotoxicity artifacts .

- Orthogonal assays : Cross-validate using SPR (surface plasmon resonance) for binding kinetics and cell-based cAMP assays for functional activity .

Q. What strategies are effective in minimizing by-product formation during the sulfonylation step?

- Temperature modulation : Maintain 0–5°C during sulfonyl chloride addition to prevent di-sulfonylation .

- Stoichiometric control : Use 1.1 equivalents of sulfonyl chloride to limit excess reagent .

- Purification protocols : Employ flash chromatography (silica gel, hexane/EtOAc gradient) to isolate the mono-sulfonylated product .

Q. How can stability studies be designed to assess the compound’s shelf-life under laboratory conditions?

- Forced degradation : Expose the compound to heat (40°C), humidity (75% RH), and UV light (254 nm) for 4 weeks.

- Analytical monitoring : Track decomposition via HPLC (C18 column, acetonitrile/water mobile phase) and quantify degradation products (e.g., hydrolyzed amide or oxidized piperazine) .

- Storage recommendations : Store at -20°C in amber vials under nitrogen to prevent oxidation .

Methodological Challenges and Solutions

Q. How can researchers differentiate between regioisomers during synthesis?

- Chromatographic separation : Use chiral HPLC columns (e.g., Chiralpak IA) with heptane/ethanol (90:10) to resolve sulfonamide regioisomers .

- NOESY NMR : Identify spatial proximity of methoxyphenoxy and piperazine protons to confirm regiochemistry .

Q. What computational tools are suitable for predicting SAR (Structure-Activity Relationship) for this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.